molecular formula C15H23NO B181148 N,N-Dibutylbenzamide CAS No. 25033-65-2

N,N-Dibutylbenzamide

Cat. No. B181148
CAS RN: 25033-65-2
M. Wt: 233.35 g/mol
InChI Key: RYGJQVQEGCQNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibutylbenzamide, also known as DBBA, is a chemical compound that belongs to the family of amides. It is commonly used as a reagent in organic synthesis and as an insect repellent. DBBA has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N,N-Dibutylbenzamide as an insect repellent is not fully understood. However, it is believed to act by disrupting the olfactory system of insects, thereby preventing them from detecting the host. N,N-Dibutylbenzamide has also been shown to inhibit the corrosion of metal surfaces by forming a protective layer on the surface.

Biochemical And Physiological Effects

N,N-Dibutylbenzamide has been shown to have low toxicity and is considered safe for use in insect repellent products. However, its effects on human health are not fully understood. N,N-Dibutylbenzamide has been reported to cause skin irritation in some individuals. In addition, N,N-Dibutylbenzamide has been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

N,N-Dibutylbenzamide is a versatile reagent that can be used in various organic synthesis reactions. It is relatively easy to synthesize and has a high yield. However, N,N-Dibutylbenzamide is not compatible with all reaction conditions and may require optimization for certain reactions. In addition, N,N-Dibutylbenzamide may not be suitable for reactions that require high temperatures or strong acids or bases.

Future Directions

There are several potential future directions for research on N,N-Dibutylbenzamide. One area of interest is the development of new insect repellent products that incorporate N,N-Dibutylbenzamide. Another area of interest is the investigation of the antimicrobial properties of N,N-Dibutylbenzamide and its potential use in medical applications. In addition, further research is needed to fully understand the mechanism of action of N,N-Dibutylbenzamide as an insect repellent and its effects on human health.
Conclusion:
In conclusion, N,N-Dibutylbenzamide is a versatile chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its insect repellent properties, use as a corrosion inhibitor, and potential use as a reagent in organic synthesis. N,N-Dibutylbenzamide has low toxicity and is considered safe for use in insect repellent products. However, further research is needed to fully understand its effects on human health and its mechanism of action as an insect repellent.

Synthesis Methods

N,N-Dibutylbenzamide can be synthesized through the reaction of benzoyl chloride and butylamine in the presence of a base such as sodium hydroxide. The resulting product is purified through distillation or recrystallization. The yield of N,N-Dibutylbenzamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

Scientific Research Applications

N,N-Dibutylbenzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit insect repellent properties and is used in the formulation of insect repellent products. N,N-Dibutylbenzamide has also been studied for its potential use as a corrosion inhibitor in metal surfaces. In addition, N,N-Dibutylbenzamide has been investigated for its potential use as a reagent in organic synthesis.

properties

CAS RN

25033-65-2

Product Name

N,N-Dibutylbenzamide

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N,N-dibutylbenzamide

InChI

InChI=1S/C15H23NO/c1-3-5-12-16(13-6-4-2)15(17)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

RYGJQVQEGCQNHM-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1

Other CAS RN

25033-65-2

Pictograms

Irritant

Origin of Product

United States

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